molecular formula C11H18O2 B12575484 1-[(1-Ethoxyprop-2-en-1-yl)oxy]hexa-2,4-diene CAS No. 251093-45-5

1-[(1-Ethoxyprop-2-en-1-yl)oxy]hexa-2,4-diene

Cat. No.: B12575484
CAS No.: 251093-45-5
M. Wt: 182.26 g/mol
InChI Key: KAQZPKSZRRGEAT-UHFFFAOYSA-N
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Description

1-[(1-Ethoxyprop-2-en-1-yl)oxy]hexa-2,4-diene is an organic compound with the molecular formula C11H18O2 It is characterized by its unique structure, which includes an ethoxy group attached to a prop-2-en-1-yl group, further connected to a hexa-2,4-diene chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(1-Ethoxyprop-2-en-1-yl)oxy]hexa-2,4-diene typically involves the reaction of ethoxypropene with hexa-2,4-diene under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent, are optimized to achieve high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Continuous flow reactors and automated systems are often employed to ensure consistent quality and high throughput.

Chemical Reactions Analysis

Types of Reactions

1-[(1-Ethoxyprop-2-en-1-yl)oxy]hexa-2,4-diene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding epoxides or other oxygenated derivatives.

    Reduction: Reduction reactions can convert the double bonds into single bonds, leading to saturated derivatives.

    Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Catalytic hydrogenation using palladium or platinum catalysts is commonly employed.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium ethoxide or other nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield epoxides, while reduction can produce saturated hydrocarbons.

Scientific Research Applications

1-[(1-Ethoxyprop-2-en-1-yl)oxy]hexa-2,4-diene has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of specialty chemicals and materials, such as polymers and resins.

Mechanism of Action

The mechanism of action of 1-[(1-Ethoxyprop-2-en-1-yl)oxy]hexa-2,4-diene involves its interaction with molecular targets through its reactive double bonds and ethoxy group. The compound can undergo electrophilic addition reactions, where electrophiles attack the double bonds, leading to the formation of new chemical bonds. This reactivity is exploited in various synthetic applications.

Comparison with Similar Compounds

Similar Compounds

    1-[(1-Methoxyprop-2-en-1-yl)oxy]hexa-2,4-diene: Similar structure but with a methoxy group instead of an ethoxy group.

    1-[(1-Propoxyprop-2-en-1-yl)oxy]hexa-2,4-diene: Similar structure but with a propoxy group.

    1-[(1-Butoxyprop-2-en-1-yl)oxy]hexa-2,4-diene: Similar structure but with a butoxy group.

Uniqueness

1-[(1-Ethoxyprop-2-en-1-yl)oxy]hexa-2,4-diene is unique due to its specific ethoxy group, which imparts distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it valuable in specific synthetic applications where the ethoxy group plays a crucial role.

Properties

CAS No.

251093-45-5

Molecular Formula

C11H18O2

Molecular Weight

182.26 g/mol

IUPAC Name

1-(1-ethoxyprop-2-enoxy)hexa-2,4-diene

InChI

InChI=1S/C11H18O2/c1-4-7-8-9-10-13-11(5-2)12-6-3/h4-5,7-9,11H,2,6,10H2,1,3H3

InChI Key

KAQZPKSZRRGEAT-UHFFFAOYSA-N

Canonical SMILES

CCOC(C=C)OCC=CC=CC

Origin of Product

United States

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